molecular formula C12H8ClN3OS B10967912 5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide

5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide

Cat. No.: B10967912
M. Wt: 277.73 g/mol
InChI Key: HSOBPSYJRPIOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 1H-indazole-5-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3OS/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17)

InChI Key

HSOBPSYJRPIOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.